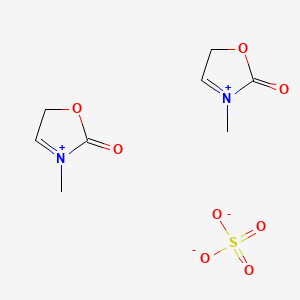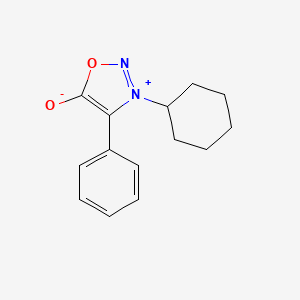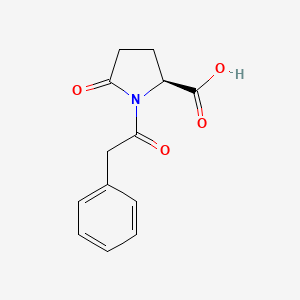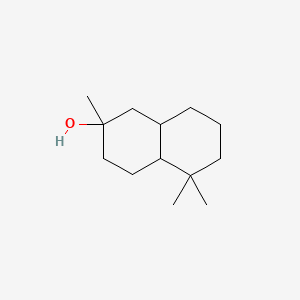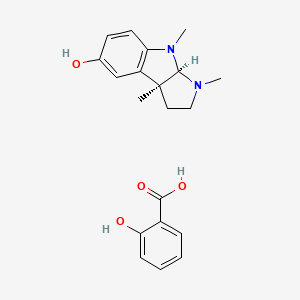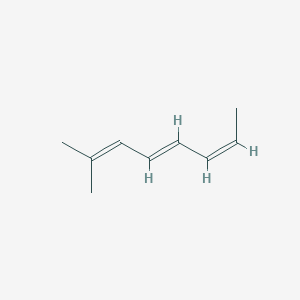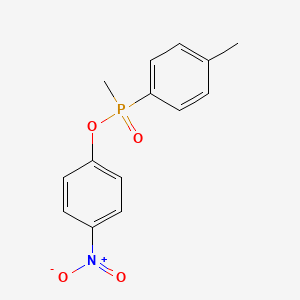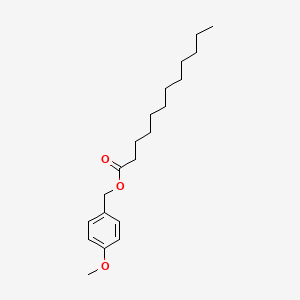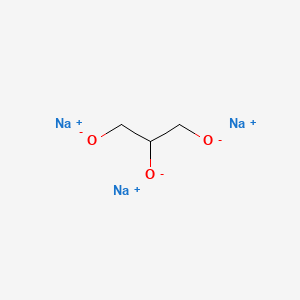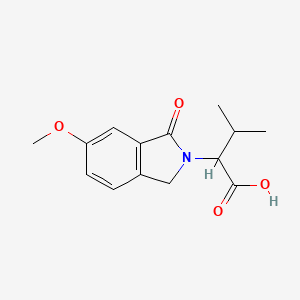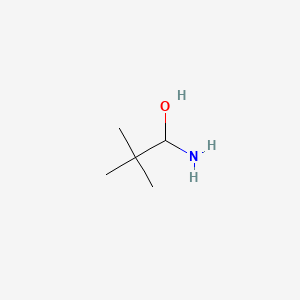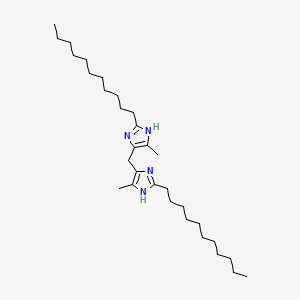
1H-Imidazole, 4,4'-methylenebis(5-methyl-2-undecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by its unique structure, which includes two imidazole rings connected by a methylene bridge and substituted with long alkyl chains. This structure imparts unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions.
Substitution with Alkyl Chains:
Methylene Bridge Formation: The methylene bridge connecting the two imidazole rings can be formed through a condensation reaction involving formaldehyde or other methylene donors.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl chains, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds.
Applications De Recherche Scientifique
1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 4-methyl-: A simpler imidazole derivative with a single methyl group substitution.
1H-Imidazole-4-methanol, 5-methyl-: An imidazole derivative with a hydroxymethyl group and a methyl group substitution.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: A compound with two imidazole rings connected by a benzene ring.
Uniqueness
1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) is unique due to its long alkyl chains and methylene bridge, which impart distinct physical and chemical properties. These features make it suitable for specialized applications in various fields, distinguishing it from simpler imidazole derivatives .
Propriétés
Numéro CAS |
96608-90-1 |
|---|---|
Formule moléculaire |
C31H56N4 |
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
5-methyl-4-[(5-methyl-2-undecyl-1H-imidazol-4-yl)methyl]-2-undecyl-1H-imidazole |
InChI |
InChI=1S/C31H56N4/c1-5-7-9-11-13-15-17-19-21-23-30-32-26(3)28(34-30)25-29-27(4)33-31(35-29)24-22-20-18-16-14-12-10-8-6-2/h5-25H2,1-4H3,(H,32,34)(H,33,35) |
Clé InChI |
SQZLLYMZDZQMRH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=NC(=C(N1)C)CC2=C(NC(=N2)CCCCCCCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


